2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

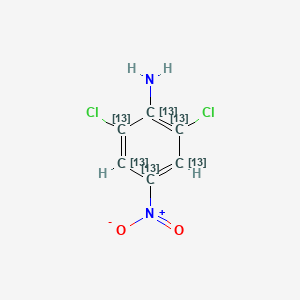

2,6-Dichloro-4-nitroaniline-13C6, also known as Dichloran-13C6, is a stable isotope-labeled compound. It is a derivative of 2,6-dichloro-4-nitroaniline, where the benzene ring is labeled with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to its isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-nitroaniline-13C6 involves the nitration of 2,6-dichloroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the aniline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .

Types of Reactions:

Oxidation: 2,6-Dichloro-4-nitroaniline-13C6 can undergo oxidation reactions to form corresponding nitro compounds.

Reduction: It can be reduced to form 2,6-dichloro-4-phenylenediamine-13C6 using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of phenylenediamine derivatives.

Substitution: Formation of substituted aniline derivatives.

Applications De Recherche Scientifique

Environmental Monitoring

Dichloran-13C6 is used as a tracer in environmental studies to monitor the fate and transport of pollutants. Its stable isotope labeling allows researchers to track its movement through various environmental compartments, providing insights into:

- Soil Contamination : The behavior of pesticides and other organic contaminants in soil can be studied using Dichloran-13C6 as a model compound. This helps in understanding degradation pathways and the potential for groundwater contamination .

- Water Quality Assessment : The compound can be utilized to study the persistence of contaminants in aquatic systems, aiding in the assessment of water quality and the effectiveness of remediation strategies .

Analytical Chemistry

In analytical chemistry, Dichloran-13C6 serves as a calibration standard for mass spectrometry and chromatography techniques. Its applications include:

- Method Development : Researchers employ Dichloran-13C6 to develop and validate analytical methods for detecting trace levels of similar compounds in complex matrices such as food and environmental samples .

- Quantitative Analysis : The compound enhances the accuracy of quantitative analyses by providing a reliable reference point for calibrating instruments .

Biochemical Studies

Dichloran-13C6 is also significant in biochemical research:

- Metabolic Pathway Tracing : Its stable isotope composition allows for detailed studies of metabolic pathways in organisms. By tracking its incorporation into biological molecules, researchers can elucidate metabolic processes and interactions within cells .

- Toxicology Research : The compound is utilized to investigate the toxicological effects of similar aniline derivatives on biological systems, contributing to our understanding of their mechanisms of action and potential health risks .

Case Studies

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-4-nitroaniline-13C6 involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isotopic labeling allows for precise tracking of these interactions and transformations in various systems .

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-6-nitroaniline

- 2,6-Dichloro-4-nitrobenzenamine

- 2,6-Dichloro-4-nitroaniline (unlabeled)

Comparison: 2,6-Dichloro-4-nitroaniline-13C6 is unique due to its isotopic labeling, which makes it particularly valuable for tracing and studying chemical and biological processes. Unlike its unlabeled counterparts, the carbon-13 labeling provides enhanced detection and analysis capabilities in nuclear magnetic resonance (NMR) and mass spectrometry studies .

Activité Biologique

2,6-Dichloro-4-nitroaniline-13C6, commonly referred to as Dichloran-13C6, is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article explores its biological effects, mechanisms of action, and implications for health and the environment.

Dichloran-13C6 is a derivative of 2,6-dichloro-4-nitroaniline (DCNA), with the incorporation of carbon-13 isotopes. Its chemical formula is C6H4Cl2N2O2, and it is primarily used as a fungicide in agricultural applications. The compound exhibits a high degree of stability under various environmental conditions, which contributes to its persistence in soil and water systems.

Dichloran-13C6 functions primarily as a fungicide by inhibiting the growth of fungal pathogens. It disrupts cellular processes in fungi, particularly affecting cell wall synthesis and membrane integrity. The compound's nitro group is believed to play a critical role in its biological activity by participating in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in fungal cells.

Toxicological Profile

The toxicological effects of Dichloran-13C6 have been extensively studied. Key findings include:

- Acute Toxicity : The oral LD50 for rats is approximately 2400 mg/kg, indicating moderate toxicity upon ingestion . Dermal exposure shows low toxicity with an LD50 greater than 2000 mg/kg .

- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects; however, current classifications by regulatory bodies such as IARC and NTP do not list it as a carcinogen .

Ecotoxicology

Dichloran-13C6 poses risks to non-target organisms in aquatic environments. Studies indicate that it can bioaccumulate in aquatic organisms, leading to potential disruptions in local ecosystems. A study reported that concentrations as low as 1 µg/L can affect microbial communities in sediment .

Agricultural Impact

A case study conducted on the application of Dichloran-13C6 in crop production highlighted its effectiveness in controlling fungal diseases while also raising concerns about residual levels in soil and water systems. In trials with various crops, including tomatoes and cucumbers, the compound significantly reduced fungal infections but was detected at concerning levels post-harvest .

Environmental Monitoring

In an environmental monitoring study, samples from agricultural runoff containing Dichloran-13C6 were analyzed. Results indicated concentrations that exceeded safe limits for aquatic life, prompting recommendations for stricter regulations on its use .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C6H4Cl2N2O2 |

| Oral LD50 (Rat) | 2400 mg/kg |

| Dermal LD50 (Rabbit) | >2000 mg/kg |

| Aquatic Toxicity | Affects microbial communities at 1 µg/L |

Propriétés

IUPAC Name |

2,6-dichloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXZHMJUSMUDOQ-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)N)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.